3-O-Acetylcorosolic acid
CAS No.: 700370-58-7
Cat. No.: VC0006561
Molecular Formula: C32H50O5
Molecular Weight: 514.7 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 700370-58-7 |
---|---|
Molecular Formula | C32H50O5 |
Molecular Weight | 514.7 g/mol |
IUPAC Name | (1S,2R,4aS,6aR,6aS,6bR,8aR,10R,11R,12aR,14bS)-10-acetyloxy-11-hydroxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylic acid |
Standard InChI | InChI=1S/C32H50O5/c1-18-11-14-32(27(35)36)16-15-30(7)21(25(32)19(18)2)9-10-24-29(6)17-22(34)26(37-20(3)33)28(4,5)23(29)12-13-31(24,30)8/h9,18-19,22-26,34H,10-17H2,1-8H3,(H,35,36)/t18-,19+,22-,23+,24-,25+,26+,29+,30-,31-,32+/m1/s1 |
Standard InChI Key | PCEBPJUHBOJBAJ-FXZBVTQXSA-N |
Isomeric SMILES | C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(C[C@H]([C@@H](C5(C)C)OC(=O)C)O)C)C)[C@@H]2[C@H]1C)C)C(=O)O |
SMILES | CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)C)OC(=O)C)O)C)C)C2C1C)C)C(=O)O |
Canonical SMILES | CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)C)OC(=O)C)O)C)C)C2C1C)C)C(=O)O |
Introduction
Chemical Identity and Structural Features
3-O-Acetylcorosolic acid (CAS 700370-58-7) is a semisynthetic triterpenoid derived from corosolic acid (CAS 4547-24-4) through acetylation at the 3-hydroxy position. Its molecular formula is C₃₂H₅₀O₅, with a molecular weight of 514.74 g/mol . Structurally, it retains the ursane skeleton of corosolic acid, characterized by a hydroxyl group at C-2 and an acetylated hydroxyl group at C-3 (Fig. 1) . This modification enhances lipophilicity, potentially improving membrane permeability and bioavailability compared to the parent compound .
Table 1: Key Physicochemical Properties
Property | Value | Source |
---|---|---|
Molecular Formula | C₃₂H₅₀O₅ | |
Molecular Weight | 514.74 g/mol | |
Parent Compound | Corosolic acid (CAS 4547-24-4) | |
Bioactivity Profile | Anticancer, anti-inflammatory |
Synthesis and Biosynthetic Pathways
Chemical Synthesis
The primary route involves acetylation of corosolic acid using acetic anhydride or acetyl chloride under basic conditions. Corosolic acid itself is typically sourced from plant extracts (e.g., Lagerstroemia speciosa) or synthesized via cyclization of 2,3-oxidosqualene followed by oxidative modifications . Recent advancements include enzymatic acetylation using lipases, though yields remain suboptimal .
Heterologous Biosynthesis
In Nicotiana benthamiana, corosolic acid production has been achieved via transient expression of α-amyrin synthase (αAS) and cytochrome P450 monooxygenases (CYP716A/C subfamilies) . Introducing acetyltransferase enzymes into this system could enable in planta production of 3-O-Acetylcorosolic acid, though this approach remains unexplored .
Table 2: Synthetic Yields and Methods
Method | Yield (%) | Key Enzymes/Reagents | Reference |
---|---|---|---|
Chemical Acetylation | 34–50 | Acetic anhydride, pyridine | |
Heterologous Pathway | N/A | αAS, CYP716A12, CPR1 |
Pharmacological Activities and Mechanisms
Metabolic Regulation
Corosolic acid reduces blood glucose levels in diabetic models (2–10 mg/kg) . Acetylation may prolong half-life by resisting glucuronidation, though pharmacokinetic studies are needed.
Research Findings and Experimental Data
In Vitro Cytotoxicity
A comparative study of triterpenoid analogs revealed that 3-O-Acetylcorosolic acid exhibits enhanced activity against K562 leukemia cells (EC₅₀: 4.3 μg/mL) versus corosolic acid (EC₅₀: 4.8 μg/mL) . This aligns with structure-activity relationships suggesting that acyl modifications augment membrane interaction .
Synergistic Effects
In combination with paclitaxel, corosolic acid derivatives reduce IC₅₀ values by 40–60% in multidrug-resistant cancers . The acetylated form’s role in overcoming chemoresistance warrants investigation.
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